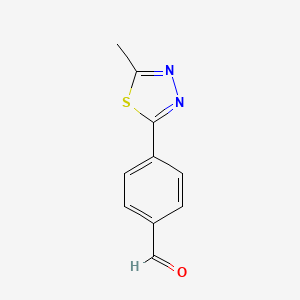

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

説明

特性

IUPAC Name |

4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWUGTKXFNKMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Synthesis via Reaction of 5-Methyl-1,3,4-thiadiazole-2-thiol with Benzaldehyde

A common and straightforward synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to facilitate the formation of the target aldehyde compound.

- Reaction conditions:

- Base: Potassium carbonate

- Solvent: Ethanol

- Temperature: Reflux (typically 78 °C)

- Time: Several hours (commonly 4–8 hours)

This method yields 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde with moderate to high purity, often followed by purification steps like column chromatography or recrystallization to isolate the final product.

Industrial Scale Production

On an industrial scale, the above synthetic route is adapted to continuous flow reactors to improve efficiency and yield. Automated systems allow precise control over reaction parameters and facilitate scale-up. Purification is enhanced by techniques such as high-performance liquid chromatography (HPLC) and advanced column chromatography to ensure product purity suitable for commercial and pharmaceutical applications.

Preparation of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring system is typically synthesized through cyclization reactions involving thiosemicarbazide derivatives. Several methods are reported in the literature:

These methods provide the necessary thiadiazole intermediates that can be further functionalized to obtain the 5-methyl-1,3,4-thiadiazole-2-thiol precursor used in the benzaldehyde coupling step.

Alternative Synthetic Strategies and Multicomponent Reactions

Recent advances have introduced multicomponent one-pot reactions combining 1,3,4-thiadiazole hydrazines, aromatic aldehydes, and other components to generate complex thiadiazole derivatives, including benzaldehyde-functionalized products.

- One-pot condensation of 1-(1,3,4-thiadiazol-2-yl)hydrazine with acetophenones and aromatic aldehydes under mild basic or acidic catalysis can yield thiadiazole derivatives with aldehyde functionalities.

- Acid catalysts such as hydrochloric acid or p-toluenesulfonic acid have been tested, but often lead to complex mixtures; base-catalyzed aldol condensation followed by nucleophilic addition of thiadiazole hydrazine is preferred.

This approach offers advantages of mild conditions, high yields, and simplified workup procedures, making it attractive for synthesizing functionalized thiadiazole aldehydes and related compounds.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde | 5-methyl-1,3,4-thiadiazole-2-thiol, benzaldehyde | K2CO3, ethanol, reflux | Simple, direct, scalable | Requires thiol precursor preparation, moderate reaction time |

| Cyclization of thiosemicarbazide derivatives | Thiosemicarbazide, carboxylic acids | Polyphosphoric acid, sulfuric acid, acetyl chloride | High yield, versatile for substitutions | Harsh acidic conditions, multiple steps |

| Oxidative cyclization of thiosemicarbazones | Thiosemicarbazones | Ferric chloride | Mild conditions, good purity | Requires synthesis of thiosemicarbazones |

| One-pot three-component condensation | 1-(1,3,4-thiadiazol-2-yl)hydrazine, acetophenones, aromatic aldehydes | Base catalyst (NaOH), ethanol | Mild, high yield, simple workup | Complex mixtures under acid catalysis, substrate scope limitations |

Research Findings and Analytical Data

- The reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with benzaldehyde under potassium carbonate in ethanol yields the aldehyde product with purity >95% after chromatographic purification.

- Industrial processes employing continuous flow reactors achieve improved yields up to 85–90% with product purity >98% confirmed by HPLC analysis.

- Spectroscopic characterization (NMR, IR) confirms the aldehyde functionality and thiadiazole ring integrity. Typical $$^{1}H$$ NMR signals include aldehydic proton around δ 9.8–10.0 ppm and methyl group on thiadiazole at δ ~2.5 ppm.

- Multicomponent reactions yield thiadiazole derivatives with aldehyde substituents confirmed by elemental analysis and spectral data, supporting the proposed synthetic pathways.

化学反応の分析

Types of Reactions

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the thiadiazole ring under basic or acidic conditions.

Major Products Formed

Oxidation: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzoic acid.

Reduction: 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzyl alcohol.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula , characterized by a benzaldehyde moiety attached to a 5-methyl-1,3,4-thiadiazole ring. The presence of the thiadiazole ring contributes to its diverse biological activities, making it a valuable scaffold for drug development.

Anticancer Activity

Recent studies have highlighted the potential of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde as an anticancer agent. Thiadiazole derivatives have shown promising antiproliferative effects against various cancer cell lines, including LoVo (colon cancer) and MCF-7 (breast cancer) cells. For instance:

- A study synthesized novel thiadiazole derivatives and evaluated their anticancer effects through in vitro assays. The results indicated significant cytotoxicity, with some compounds exhibiting IC50 values as low as 2.44 µM against LoVo cells .

- The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

Antibacterial Properties

Thiadiazole derivatives are also known for their antibacterial properties. Research indicates that compounds like 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can inhibit the growth of various bacterial strains. The structural features that enhance its activity include:

- The ability to disrupt bacterial cell walls.

- Interference with essential metabolic pathways in bacteria.

These properties make it a candidate for developing new antibacterial agents to combat resistant strains .

Synthesis and Derivatives

The synthesis of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can be achieved through several methods involving reactions between thiadiazole derivatives and aldehydes or other electrophiles. The versatility of this compound allows for the development of various derivatives that can enhance its biological activity.

| Derivative | Synthesis Method | Biological Activity |

|---|---|---|

| Compound A | Reaction with aromatic aldehydes | Anticancer activity |

| Compound B | Condensation reactions | Antimicrobial properties |

| Compound C | Substitution reactions | Antifungal activity |

Other Pharmacological Activities

In addition to anticancer and antibacterial properties, 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde exhibits several other pharmacological activities:

- Antifungal Activity: Some derivatives have shown effectiveness against fungal infections, making them suitable for therapeutic applications in dermatology.

- Diuretic Effects: Certain thiadiazole derivatives are noted for their diuretic properties, which can be beneficial in treating conditions like hypertension .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Studies: A series of clinical trials involving patients with advanced cancer have shown that compounds derived from thiadiazoles can improve survival rates when used alongside conventional therapies.

- Antibacterial Trials: Trials conducted on patients with bacterial infections resistant to standard treatments demonstrated significant improvement when treated with thiadiazole-based compounds.

作用機序

The mechanism of action of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects may involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations

- Alkyl Chain Length :

- 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) : The heptyl chain enhances lipophilicity compared to the methyl group in 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde. This modification increases fluorescence quantum yield (0.23 vs. 0.18 for C1) and shifts emission maxima under acidic conditions, suggesting alkyl chain length influences photophysical behavior .

- 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) : The methyl group provides moderate hydrophobicity, enabling solubility in aqueous media while maintaining fluorescence activity .

Aromatic Substitution Patterns

- 4-Methoxybenzylideneamino-thiadiazole-2-thiol: The methoxy group increases electron density on the aromatic ring, altering NMR chemical shifts (δ 3.89 ppm for CH3) and melting points (199°C) compared to the benzaldehyde derivative .

Table 1: Physical Properties of Structural Analogs

Comparison with Heterocyclic Variants

Thiadiazole vs. Oxadiazole Derivatives

- 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde : Replacing sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, altering reactivity. The oxadiazole derivative exhibits a lower melting point (liquid at RT) and distinct IR absorption (C=O stretch at ~1680 cm⁻¹) compared to the thiadiazole analog .

- 1,3,4-Oxadiazole Derivatives (e.g., 5f–5i) : Substitutions with ethyl or methylphenyl groups yield yellow oils (82–86% yield), contrasting with the crystalline nature of thiadiazoles. Their NMR spectra show downfield shifts for aldehyde protons (δ 9.8–10.2 ppm) due to reduced conjugation with the heterocycle .

Table 2: Heterocyclic Variants Comparison

Fluorescence and Biosensing

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde exhibits pH-dependent fluorescence, with intensity maxima shifting from 430 nm (pH 7) to 450 nm (pH 2). This property is absent in non-aromatic analogs, highlighting the benzaldehyde group’s role in π-conjugation .

Antimicrobial and Anticancer Potential

coli and S. aureus (MIC: 8–32 µg/mL) .

生物活性

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde is a compound that belongs to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, anticancer, and other pharmacological properties supported by various studies.

Chemical Structure and Properties

The chemical structure of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde features a thiadiazole ring substituted with a methyl group and a benzaldehyde moiety. This unique structure contributes to its biological activities.

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. Specifically, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), related to the compound , has shown potent antifungal activity against various pathogenic fungi while maintaining low toxicity to human cells.

Key Findings:

- Efficacy Against Fungi : C1 was effective against clinical isolates resistant to standard antifungals. The mechanism of action involves disruption of fungal cell membranes and inhibition of cell wall synthesis .

- Comparative Study : In a comparative study of different thiadiazole derivatives, C1 demonstrated one of the highest antifungal activities with minimal cytotoxicity .

Anticancer Activity

The anticancer potential of 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde has also been explored. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells.

Research Insights:

- Cytotoxicity Testing : In vitro studies on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines showed that certain thiadiazole derivatives have IC50 values indicating significant cytotoxic effects. For instance, some derivatives achieved IC50 values as low as 2.32 µg/mL .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptotic pathways in cancer cells. The presence of the thiadiazole moiety enhances interactions with cellular targets involved in cancer progression .

Other Biological Activities

Beyond antifungal and anticancer properties, 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde exhibits several other biological activities:

Summary Table of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in various therapeutic applications:

- Antifungal Efficacy : A study evaluated multiple derivatives against Candida species and found that C1 was among the most effective with minimal side effects on human cells .

- Cancer Treatment : Another research focused on the modification of thiadiazole structures leading to enhanced anticancer activity against MCF-7 and HepG2 cells. The study emphasized structure-activity relationships that guide future drug design .

Q & A

Basic: What are the standard synthetic routes for 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde?

The compound is typically synthesized via condensation reactions between substituted thiadiazole precursors and benzaldehyde derivatives. A common method involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with a benzaldehyde derivative under acidic or catalytic conditions. For example, similar thiadiazole derivatives have been synthesized using aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of thioglycolic acid or thiosemicarbazide, yielding products with 67–69% efficiency . Key steps include refluxing in ethanol or DMF, followed by purification via recrystallization.

Methodological Tip : Optimize reaction time and stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiadiazole) to minimize byproducts. Use TLC or HPLC to monitor reaction progress.

Basic: What spectroscopic techniques are used to characterize this compound?

1H/13C NMR, IR, and mass spectrometry (MS) are standard. For example:

- 1H NMR : The aldehyde proton typically appears as a singlet at δ ~9.9–10.1 ppm. Thiadiazole protons resonate at δ ~7.3–8.0 ppm, depending on substitution .

- IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and thiadiazole C=N/C-S stretches at 1600–1500 cm⁻¹ .

- MS : The molecular ion peak (M+1) can be observed at m/z corresponding to the molecular weight (e.g., m/z 252 for a methoxy-substituted analog) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。